molecular formula C17H15F2N5OS B12148064 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)a cetamide

Cat. No.: B12148064
M. Wt: 375.4 g/mol
InChI Key: MWOZVXVYAQMPCD-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-methylphenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2,4-difluoroaniline and acetic anhydride under controlled conditions to yield the final product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of specific enzymes or receptors, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophenyl)acetamide in terms of its structure, reactivity, and applications.

Properties

Molecular Formula

C17H15F2N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C17H15F2N5OS/c1-10-2-4-11(5-3-10)16-22-23-17(24(16)20)26-9-15(25)21-14-7-6-12(18)8-13(14)19/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

MWOZVXVYAQMPCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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